Methyl-6-phtalimidohex-2-enoate
Description
Methyl-6-phthalimidohex-2-enoate is an organic compound featuring a phthalimide moiety linked to a hex-2-enoate methyl ester. The phthalimide group acts as a protecting group for amines in organic synthesis, while the α,β-unsaturated ester (hex-2-enoate) enables conjugate addition reactions. This dual functionality makes it valuable in medicinal chemistry and polymer synthesis.
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 6-(1,3-dioxoisoindol-2-yl)hex-2-enoate |
InChI |
InChI=1S/C15H15NO4/c1-20-13(17)9-3-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h3-5,7-9H,2,6,10H2,1H3 |
InChI Key |
WPYWOAFRDGIHBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCCCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Reactivity
Methyl-6-phthalimidohex-2-enoate contains:
- Phthalimide group : Aromatic, electron-withdrawing, used for amine protection.
- α,β-unsaturated ester : Enables Michael additions or Diels-Alder reactions.
Comparison with : 2-Ethylhexyl Methylphosphonofluoridate (C₉H₂₀FO₂P)
- Functional groups: Phosphonofluoridate (organophosphorus) and ester.
- Reactivity: Phosphonofluoridates are highly electrophilic, reacting with acetylcholinesterase (nerve agents) . The ester group in Methyl-6-phthalimidohex-2-enoate is less reactive, favoring nucleophilic acyl substitutions.
- Applications: The phosphonofluoridate is regulated under Schedule 1A01 (chemical weapons) , whereas Methyl-6-phthalimidohex-2-enoate is likely used in benign synthetic applications.
Comparison with : Spirocyclic Trifluoromethyl Derivatives
- Functional groups : Trifluoromethyl, carbamoyl, hydroxy, and spirocyclic systems.
- Reactivity : Fluorine atoms enhance metabolic stability; spirocycles restrict conformational flexibility for targeted bioactivity .
- Applications: These compounds are drug candidates (e.g., kinase inhibitors), contrasting with Methyl-6-phthalimidohex-2-enoate’s role as a synthetic intermediate.
Structural Complexity and Molecular Weight
*Estimated based on structural analogy.
Key Observations :
- Methyl-6-phthalimidohex-2-enoate has intermediate complexity compared to the highly specialized spirocyclic derivatives in .
- Its molecular weight is lower than pharmaceutical candidates but higher than the organophosphorus compound in .
Stability and Toxicity Profile
- Methyl-6-phthalimidohex-2-enoate: Expected to exhibit low acute toxicity due to the absence of reactive phosphorus or fluorine groups. Stability is modulated by the ester and phthalimide groups.
- 2-Ethylhexyl Methylphosphonofluoridate: Highly toxic (neurotoxic) and environmentally persistent due to phosphorus-fluorine bonds .
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